ethyl 5-[4-(benzyloxy)phenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
CAS No.:
Cat. No.: VC15589076
Molecular Formula: C24H24N2O4S
Molecular Weight: 436.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H24N2O4S |
|---|---|
| Molecular Weight | 436.5 g/mol |
| IUPAC Name | ethyl 2,7-dimethyl-3-oxo-5-(4-phenylmethoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
| Standard InChI | InChI=1S/C24H24N2O4S/c1-4-29-23(28)20-15(2)25-24-26(22(27)16(3)31-24)21(20)18-10-12-19(13-11-18)30-14-17-8-6-5-7-9-17/h5-13,16,21H,4,14H2,1-3H3 |
| Standard InChI Key | QXSWUNAIRCQFRA-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OCC4=CC=CC=C4)C(=O)C(S2)C)C |
Introduction
Synthesis
The synthesis of this compound typically involves multistep reactions combining heterocyclic frameworks with aromatic substituents. A general synthetic pathway might include:
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Formation of the Thiazole Ring:
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Reaction of a thiourea derivative with an α-halocarbonyl compound under basic conditions to form the thiazole moiety.
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Construction of the Pyrimidine Ring:
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Cyclization with appropriate β-dicarbonyl compounds (e.g., ethyl acetoacetate) in the presence of ammonium acetate or similar reagents.
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Introduction of Substituents:
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Functionalization with benzyloxybenzaldehyde derivatives via condensation reactions.
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Final Esterification:
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Formation of the ethyl ester group using ethanol under acidic catalysis.
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Spectroscopic Characterization
The compound's structure can be confirmed using advanced spectroscopic techniques:
| Technique | Expected Observations |
|---|---|
| NMR (¹H and ¹³C) | Signals for aromatic protons (benzyloxy group), methyl groups (thiazole and pyrimidine), and ester protons. |
| IR Spectroscopy | Peaks corresponding to C=O (ester and ketone), C-N (heterocycle), and aromatic C-H stretches. |
| Mass Spectrometry | Molecular ion peak at ~410 m/z confirming molecular weight. |
Potential Applications
This compound has potential applications in pharmaceuticals due to its structural resemblance to bioactive heterocycles:
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Antimicrobial Activity:
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Thiazolo[3,2-a]pyrimidines are known for their antibacterial and antifungal properties due to their ability to interfere with microbial enzymes.
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Anti-inflammatory Potential:
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The benzyloxy substituent may enhance interaction with inflammatory mediators through hydrophobic interactions.
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Drug Design:
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The compound serves as a scaffold for designing inhibitors targeting enzymes like kinases or oxidoreductases.
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Biological Activity Predictions
Using computational methods like molecular docking and QSAR (Quantitative Structure-Activity Relationship), researchers can predict the biological activity of this compound:
| Target Enzyme/Protein | Predicted Interaction |
|---|---|
| Cyclooxygenase (COX) | Potential anti-inflammatory activity through inhibition of prostaglandin synthesis. |
| DNA Gyrase | Antibacterial activity via interference with DNA replication in bacteria. |
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